N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid structural properties
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid structural properties
An In-Depth Technical Guide to the Structural Properties and Applications of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth technical overview of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, a unique building block poised to enhance the stability, bioactivity, and therapeutic potential of novel peptide candidates. As a beta-amino acid derivative, it introduces critical modifications to the peptide backbone, while the 4-methylphenyl moiety offers distinct advantages in modulating hydrophobic interactions. This document serves as a comprehensive resource for researchers aiming to leverage the unique structural properties of this compound in their drug development endeavors.
Core Structural and Physicochemical Properties
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a synthetic amino acid derivative characterized by three key structural features: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the beta-amino acid backbone, and the 4-methylphenyl (p-tolyl) side chain.
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The Fmoc Group: This large, aromatic, and base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic and neutral conditions, combined with its clean and rapid removal by a mild base like piperidine, forms the basis of the widely adopted Fmoc/tBu orthogonal synthesis strategy.[1][3]
-
The β-Amino Acid Backbone: Unlike the proteinogenic α-amino acids, the amino group in this molecule is attached to the β-carbon. This seemingly subtle shift has profound implications for the resulting peptide's conformation and stability. The extended backbone introduces a higher degree of conformational flexibility and can induce unique secondary structures, such as various helices (8, 10, 12, 14-helices) and stable sheet formations.[4][5] Crucially, this altered backbone geometry renders peptides containing β-amino acids highly resistant to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics.[6][7][8]
-
The 4-Methylphenyl Side Chain: The p-tolyl group is a hydrophobic aromatic moiety. Its incorporation into a peptide sequence can enhance hydrophobic interactions, which may be critical for receptor binding.[9] The methyl group provides additional steric bulk compared to a standard phenylalanine residue and can influence the peptide's overall solubility and bioavailability.[9][10][11]
Physicochemical Data Summary
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₅H₂₃NO₄ | Chem-Impex |
| Molecular Weight | 401.46 g/mol | Chem-Impex |
| CAS Number | 284492-08-6 | LookChem |
| Appearance | White solid/powder | Chem-Impex |
| Melting Point | 190 - 191 °C (R-enantiomer), 188 - 190 °C (S-enantiomer) | Chem-Impex |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and acetonitrile.[10][12][13] | Bachem, LifeTein®, Thermo Fisher Scientific |
| Optical Rotation | [a]D²⁵ = +36 ± 2° (c=1 in DMF for R), [a]D²⁵ = -34 ± 1° (c=1 in DMF for S) | Chem-Impex |
Analytical Characterization: Representative Spectral Data
Specific, experimentally derived spectra for N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid are not widely published. The following descriptions are based on characteristic spectra of closely related compounds, such as Fmoc-L-phenylalanine and other Fmoc-protected amino acids, and serve as a guide for researchers in verifying their materials.[14][15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (multiple peaks in the aromatic region, ~7.2-7.9 ppm), the 4-methylphenyl group (aromatic protons as two doublets around 7.0-7.2 ppm and a singlet for the methyl group around 2.3 ppm), and the protons of the propionic acid backbone.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, as well as the numerous aromatic carbons of the Fmoc and 4-methylphenyl groups, and the aliphatic carbons of the backbone. For Fmoc-Phe-OH, characteristic peaks are observed for the fluorenyl group (120-144 ppm), the carbonyl (around 156 ppm for the urethane and 173 ppm for the acid), and the phenylalanine side chain.[17]
-
FT-IR: The infrared spectrum will be characterized by strong carbonyl stretching vibrations (C=O) from the carboxylic acid and the Fmoc urethane group, typically in the range of 1680-1720 cm⁻¹. N-H stretching of the amide will be visible around 3300-3400 cm⁻¹.[15][18][19][20]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 402.16, with potential adducts such as [M+Na]⁺ also being observed.[21][22][23]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is as a building block in Fmoc-based solid-phase peptide synthesis.[1][24] Its incorporation allows for the rational design of peptides with enhanced properties.
The Fmoc-SPPS Workflow: A Step-by-Step Overview
Fmoc-SPPS is a cyclical process performed on a solid resin support, allowing for the efficient removal of reagents and byproducts by simple washing steps.[24] The workflow for incorporating our target amino acid is as follows:
Caption: Generalized workflow for incorporating an Fmoc-protected amino acid in SPPS.
Experimental Protocol: Incorporation of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid
This protocol provides a general methodology for the manual incorporation of the title compound onto a resin with a free N-terminal amine during Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.
1. Resin Preparation and Deprotection:
- Start with 0.1 mmol of a pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a fritted reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.
2. Amino Acid Activation and Coupling:
- In a separate vial, dissolve N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid (0.4 mmol, 4 eq.) and a suitable coupling agent such as HATU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.
- Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
- Rationale: Beta-amino acids, especially with bulky side chains, can exhibit slower coupling kinetics. Using a potent coupling reagent like HATU is recommended to ensure efficient peptide bond formation.[2][25]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, this time may be extended, or the reaction performed at a slightly elevated temperature.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
3. Washing and Capping (Optional):
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- If the coupling is incomplete (positive Kaiser test), a second coupling can be performed.
- Alternatively, any unreacted amines can be "capped" by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.
4. Final Cleavage and Deprotection:
- Once the full peptide sequence is assembled, the N-terminal Fmoc group is removed.
- The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.
- The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).[24]
- The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized before purification by RP-HPLC.
Impact on Peptide Structure and Function
The incorporation of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a strategic choice to modulate a peptide's therapeutic properties. The combined effects of the β-amino acid backbone and the 4-methylphenyl side chain can lead to significant improvements in stability, bioactivity, and pharmacokinetics.
Conformational Control and Proteolytic Stability
The additional methylene group in the β-amino acid backbone increases the peptide's flexibility, allowing it to adopt conformations inaccessible to α-peptides. This can lead to the formation of stable secondary structures that can mimic or disrupt biological recognition motifs.[26][27] The altered stereochemistry of the peptide bond adjacent to the β-amino acid is not recognized by the active sites of most proteases, leading to a dramatic increase in the peptide's half-life in vivo.[6][7][8][28]
Caption: Structure-Activity Relationship of the key molecular features.
Modulation of Physicochemical Properties
The hydrophobic nature of the 4-methylphenyl side chain can significantly impact the peptide's solubility. While high hydrophobicity can sometimes lead to aggregation, it is often desirable for enhancing membrane permeability and interaction with hydrophobic binding pockets of target receptors.[10][12][13][29] Peptides rich in N-methyl phenylalanine have been shown to act as effective blood-brain barrier shuttles, suggesting that similar modifications could improve CNS delivery.[30][31] The strategic placement of this residue can therefore be used to optimize a peptide's solubility and bioavailability profile for a specific application.[9]
Conclusion
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a highly valuable, albeit specialized, building block for the synthesis of advanced peptide therapeutics. Its unique combination of a protease-resistant β-amino acid backbone and a hydrophobicity-enhancing 4-methylphenyl side chain provides medicinal chemists with a powerful tool to overcome common challenges in peptide drug development. By conferring enhanced metabolic stability and allowing for the modulation of conformational and physicochemical properties, this compound enables the design of peptides with improved efficacy, bioavailability, and overall therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising building block into their peptide synthesis programs.
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